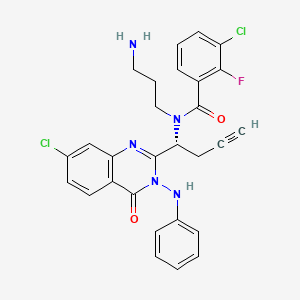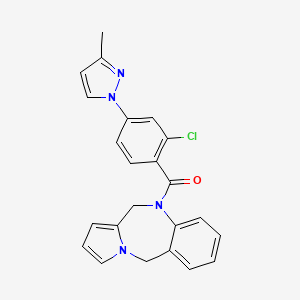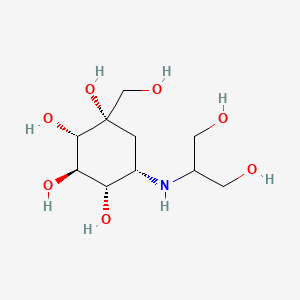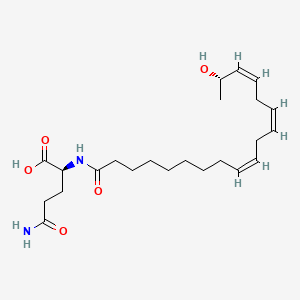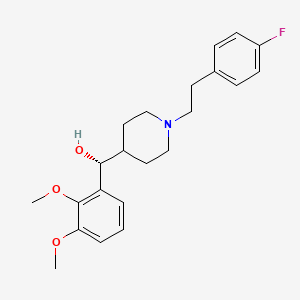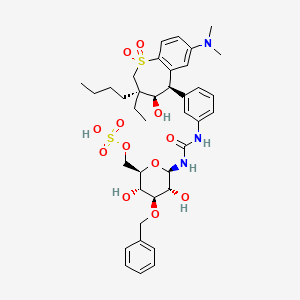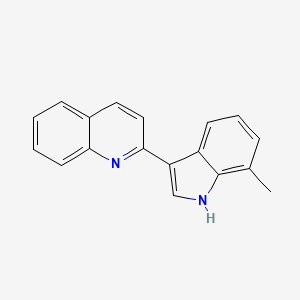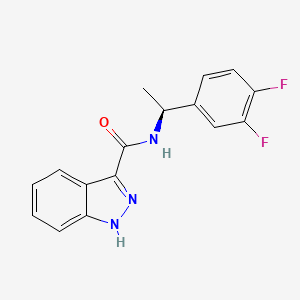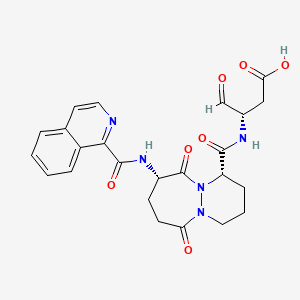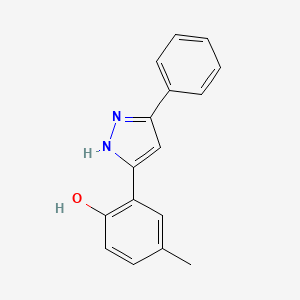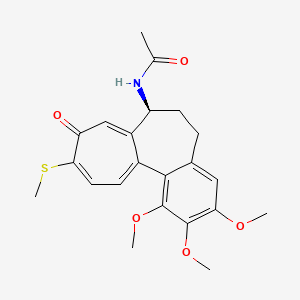
硫代秋水仙碱
描述
硫代秋水仙碱是秋水仙碱的半合成衍生物,秋水仙碱是一种天然生物碱,存在于秋水仙属植物(如秋水仙)和嘉兰属植物(如嘉兰)中。硫代秋水仙碱以其抗炎、镇痛和肌肉松弛特性而闻名。 它用于治疗各种肌肉骨骼疾病,包括急性或慢性背痛、风湿性疾病和创伤性损伤 .
科学研究应用
硫代秋水仙碱在科学研究中具有广泛的应用:
化学: 它被用作合成具有潜在治疗应用的新化合物的起始材料。
生物学: 硫代秋水仙碱因其对细胞过程的影响而被研究,包括其作为抗有丝分裂剂的作用。
医学: 它用于治疗肌肉骨骼疾病,并且由于其抗肿瘤特性,正在研究其在癌症治疗中的潜力。
工业: 硫代秋水仙碱用于制药行业开发新药
作用机制
硫代秋水仙碱通过与微管蛋白结合发挥作用,微管蛋白是一种参与细胞分裂的蛋白质。这种结合会抑制微管的聚合,从而导致有丝分裂纺锤体的形成和细胞分裂的破坏。 此外,硫代秋水仙碱作为γ-氨基丁酸 A (GABA-A) 和甘氨酸受体的竞争性拮抗剂,有助于其肌肉松弛特性 .
类似化合物:
秋水仙碱: 一种具有抗炎和抗有丝分裂特性的天然生物碱。
秋水仙碱苷: 秋水仙碱的糖基化衍生物,具有相似的药理作用。
脱甲秋水仙碱: 秋水仙碱的合成衍生物,用于癌症治疗。
硫代秋水仙碱的独特性: 硫代秋水仙碱因其含硫结构而独一无二,这增强了其药理特性并降低了与秋水仙碱相比的毒性。 它对 GABA-A 和甘氨酸受体的选择性结合也使其有别于其他类似化合物 .
生化分析
Biochemical Properties
Thiocolchicine interacts with various enzymes and proteins, particularly tubulin, a protein that forms the mitotic spindle in cells . It binds to the colchicine-binding site of tubulin, disrupting its function and leading to cell cycle arrest .
Cellular Effects
Thiocolchicine has significant effects on cellular processes. It disrupts the mitotic spindle, which is crucial for cell division, leading to the accumulation of cells in the G2/M phase . This disruption of normal cell cycle progression triggers apoptosis, or programmed cell death .
Molecular Mechanism
The molecular mechanism of thiocolchicine involves binding to the colchicine site of tubulin . This binding disrupts the normal function of tubulin, preventing the formation of the mitotic spindle and halting cell division . The resulting cell cycle arrest leads to apoptosis .
Temporal Effects in Laboratory Settings
The effects of thiocolchicine have been observed over time in laboratory settings. It exhibits cytotoxic activity in the nanomolar range, and its effects on cell cycle progression and induction of apoptosis have been documented .
准备方法
合成路线和反应条件: 硫代秋水仙碱是通过一系列化学反应从秋水仙碱合成而来。主要步骤包括秋水仙碱的脱甲基化,然后是糖基化。区域选择性脱甲基化和糖基化是硫代秋水仙碱合成中的关键步骤。 这些反应通常使用特定的巨大芽孢杆菌菌株进行,这些菌株具有高度的选择性和效率 .
工业生产方法: 硫代秋水仙碱的工业生产涉及使用微生物菌株对秋水仙碱进行生物转化。该工艺包括将秋水仙碱转化为其 3-脱甲基类似物,然后进行糖基化以生成硫代秋水仙碱。 由于其高产率和环境友好性,这种方法是首选方法 .
化学反应分析
反应类型: 硫代秋水仙碱会发生各种化学反应,包括:
氧化: 硫代秋水仙碱可以被氧化形成不同的衍生物。
还原: 还原反应可以改变硫代秋水仙碱中的官能团。
取代: 取代反应可以将新的官能团引入硫代秋水仙碱分子中。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在取代反应中,使用卤素和烷基化试剂等试剂。
主要形成的产物: 这些反应形成的主要产物包括具有修饰的药理特性的各种硫代秋水仙碱衍生物 .
相似化合物的比较
Colchicine: A natural alkaloid with anti-inflammatory and anti-mitotic properties.
Colchicoside: A glucosylated derivative of colchicine with similar pharmacological effects.
Demecolcine: A synthetic derivative of colchicine used in cancer therapy.
Uniqueness of Thiocolchicine: Thiocolchicine is unique due to its sulfur-containing structure, which enhances its pharmacological properties and reduces toxicity compared to colchicine. Its selective binding to GABA-A and glycine receptors also distinguishes it from other similar compounds .
属性
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGANPVAXDBPL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181751 | |
| Record name | Thiocholchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-71-4 | |
| Record name | Thiocolchicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocholchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiocolchicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOCOLCHICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of thiocolchicine?
A1: Thiocolchicine, like its parent compound colchicine, primarily targets tubulin, a protein crucial for microtubule formation. [, , , , , , , , , , ]
Q2: How does thiocolchicine affect microtubules?
A2: Thiocolchicine binds to tubulin, inhibiting its polymerization and thereby disrupting microtubule assembly. This disruption blocks mitotic spindle formation, leading to cell cycle arrest and apoptosis in susceptible cells. [, , , , , ]
Q3: Does thiocolchicine interact with any other cellular targets?
A3: Research suggests that thiocolchicine also exhibits inhibitory effects on topoisomerase I (TOP1), an enzyme involved in DNA replication and repair. This dual mechanism of action contributes to its antitumor activity. [, , ]
Q4: Are there differences in thiocolchicine's binding affinity to various tubulin isotypes?
A4: Studies using bovine brain tubulin isoforms indicate that the conformation of the B-ring substituents in thiocolchicine analogs can influence their binding affinity to different tubulin isotypes. [] Further research using avian tubulin isotype betaVI (CeTb) suggests that specific amino acid differences within the colchicine binding site of CeTb may lead to a less favorable interaction with thiocolchicine compared to other tubulin isotypes. []
Q5: What are the downstream effects of thiocolchicine's interaction with tubulin?
A5: By disrupting microtubule dynamics, thiocolchicine triggers cell cycle arrest, predominantly in the G2/M phase, ultimately leading to apoptosis in sensitive cell lines. [, , ]
Q6: What is the molecular formula and weight of thiocolchicine?
A6: The molecular formula of thiocolchicine is C22H25NO5S, and its molecular weight is 415.5 g/mol. []
Q7: What spectroscopic techniques have been used to characterize thiocolchicine?
A7: Researchers have employed various spectroscopic techniques to characterize thiocolchicine and its derivatives, including 1H NMR, IR, MS, HR-MS, UV-Vis, circular dichroism (CD), and fluorescence spectroscopy. [, , , , , , , , ]
Q8: How does the structure of thiocolchicine differ from colchicine?
A8: Thiocolchicine is a sulfur-containing analog of colchicine where the methoxy group at the C10 position of colchicine is replaced by a methylthio group. [, , , ]
Q9: Does the sulfur atom in thiocolchicine influence its conformation?
A9: X-ray crystallographic analyses of thiocolchicine derivatives show that the sulfur atom substitution can lead to increased puckering of the troponoid C ring compared to colchicine. []
Q10: How do modifications on the A and C rings of thiocolchicine affect its activity?
A10: While modifications of the methoxy groups on the A and C rings can modulate cellular toxicity, they seem to have little impact on P-glycoprotein (P-gp) recognition, a protein involved in multidrug resistance. []
Q11: What is the significance of the nitrogen atom in the acetamido group of thiocolchicine?
A11: Removing the nitrogen atom from the acetamido group at the C7 position significantly affects thiocolchicine's recognition by P-gp, suggesting its crucial role in multidrug resistance. []
Q12: What is the impact of the B ring structure on thiocolchicine's activity?
A12: Studies indicate that both intact B and C rings are essential for thiocolchicine's interaction with P-gp. Modifications to the B ring, such as replacing the seven-membered ring with a six-membered ring, can influence its interaction with tubulin isoforms. [, , ]
Q13: How does the size and conformation of the B ring substituent affect tubulin binding?
A13: Research suggests that smaller B-ring substituents with specific conformations may be more favorable for interaction with certain tubulin isotypes. This observation highlights the importance of the B-ring structure in designing potent and selective antitumor agents. [, ]
Q14: Are there any specific formulation strategies employed to improve the stability or bioavailability of thiocolchicine?
A15: The development of nab-5404, a nanoparticle albumin-bound formulation of a thiocolchicine dimer, suggests a strategy to enhance its delivery and potentially improve its pharmacokinetic properties. [, , ] Additionally, researchers are exploring the use of self-assembling conjugates with cleavable linkers to control thiocolchicine release. []
Q15: What is the evidence for thiocolchicine's antitumor activity?
A16: Thiocolchicine and its derivatives have demonstrated cytotoxic activity against various cancer cell lines in vitro, including those expressing multidrug resistance phenotypes. [, , , , , , ]
Q16: Has thiocolchicine shown efficacy in in vivo models?
A17: Nab-5404, a nanoparticle albumin-bound formulation of a thiocolchicine dimer, has shown promising antitumor activity in vivo, inducing complete regressions and cures in a human A121 ovarian tumor xenograft model. [, ]
Q17: What types of cancer cell lines have shown sensitivity to thiocolchicine?
A18: Thiocolchicine and its derivatives have demonstrated activity against a range of cancer cell lines, including breast, ovarian, colon, and leukemia cell lines. [, , , , , , ]
Q18: Is there evidence of resistance to thiocolchicine?
A19: While thiocolchicine shows activity against some multidrug-resistant cell lines, variations in sensitivity exist. Further research is needed to fully elucidate the mechanisms of resistance and cross-resistance with other antimitotic agents. [, , , ]
Q19: Does the P-gp transporter play a role in thiocolchicine resistance?
A20: Research indicates that modifications at the C7 position of thiocolchicine, specifically the nitrogen atom of the acetamido group, influence its recognition by P-gp, suggesting a potential role for this transporter in resistance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



